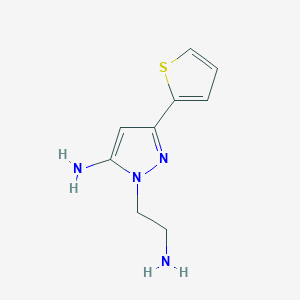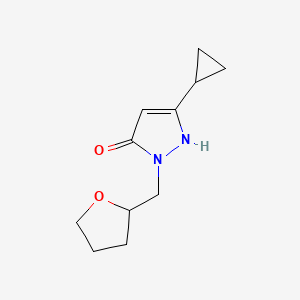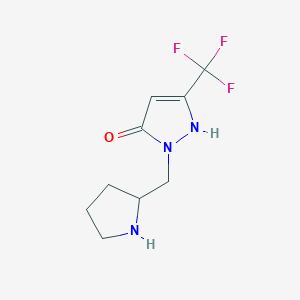![molecular formula C11H13N5S B1484039 3-(2-Azidoethyl)-2-(prop-2-yn-1-yl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole CAS No. 2098049-84-2](/img/structure/B1484039.png)
3-(2-Azidoethyl)-2-(prop-2-yn-1-yl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole
Descripción general
Descripción
3-(2-Azidoethyl)-2-(prop-2-yn-1-yl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole is a useful research compound. Its molecular formula is C11H13N5S and its molecular weight is 247.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis and Applications
Synthetic Routes and Structural Diversity : Compounds like 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride have been utilized as starting materials in alkylation and ring closure reactions to generate a diverse library of compounds, including pyrazolines and pyridines, showcasing the versatility of heterocyclic compounds in synthesizing a wide array of chemical structures with potential biological and material applications (Roman, 2013).
Antimicrobial Activity : The synthesis of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-dione derivatives, and other annulated pyrazoles has been reported with investigations into their antimicrobial, anti-inflammatory, and analgesic activities. Such studies highlight the significance of heterocyclic compounds in developing new therapeutic agents (Zaki, Sayed, & Elroby, 2016).
Antibacterial Properties : Novel compounds with antibacterial properties, such as pyrazoline derivatives, have been synthesized and evaluated against various bacterial strains, demonstrating the role of heterocyclic chemistry in addressing antibiotic resistance (Rani et al., 2015).
Antiproliferative Activity : The synthesis of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines and their evaluation for antiproliferative activity against cancer cell lines underscore the potential of heterocyclic compounds in cancer research. The most potent compounds in this series have shown significant biological activity, highlighting the therapeutic potential of such structures (Razmienė et al., 2021).
Green Synthesis Approaches : The green synthesis of pyrano[2,3-c]-pyrazoles and pyrazolo[1,5-a]pyrimidines, utilizing solvent-free conditions, exemplifies the application of heterocyclic chemistry in developing environmentally friendly synthetic methodologies (Al-Matar et al., 2010).
Propiedades
IUPAC Name |
3-(2-azidoethyl)-2-prop-2-ynyl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5S/c1-2-6-16-11(3-5-13-15-12)9-8-17-7-4-10(9)14-16/h1H,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVCQPBTWMPYBJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C(=C2CSCCC2=N1)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



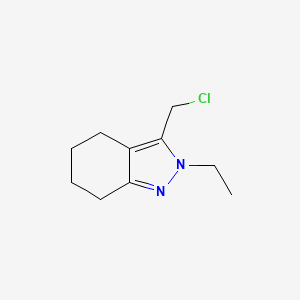
![3-(Pyridin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1483959.png)
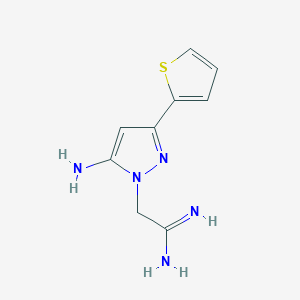
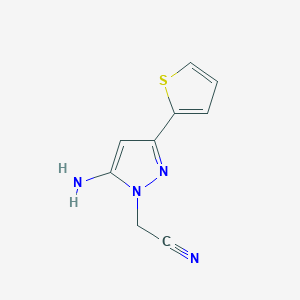
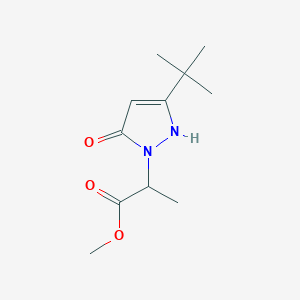
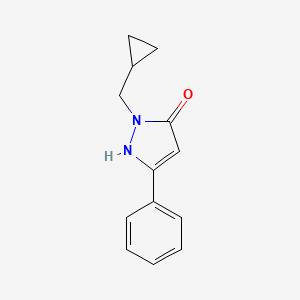
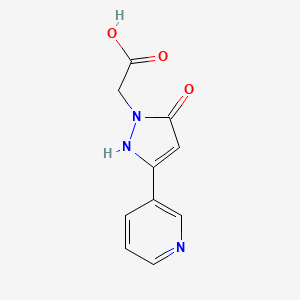

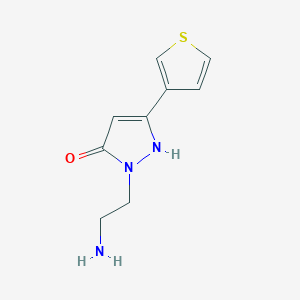
![2-(2-(Prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)ethan-1-amine](/img/structure/B1483971.png)
